3-(3-(Trifluoromethyl)isoxazol-5-yl)propanoic acid
Description
3-(3-(Trifluoromethyl)isoxazol-5-yl)propanoic acid is a fluorinated heterocyclic compound featuring an isoxazole ring substituted with a trifluoromethyl (-CF₃) group at the 3-position and a propanoic acid side chain at the 5-position.
Properties
Molecular Formula |
C7H6F3NO3 |
|---|---|
Molecular Weight |
209.12 g/mol |
IUPAC Name |
3-[3-(trifluoromethyl)-1,2-oxazol-5-yl]propanoic acid |
InChI |
InChI=1S/C7H6F3NO3/c8-7(9,10)5-3-4(14-11-5)1-2-6(12)13/h3H,1-2H2,(H,12,13) |
InChI Key |
YHUKZMZOXHLYFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1C(F)(F)F)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
One common method is the cycloaddition reaction of nitrile oxides with olefins, which forms the isoxazole ring . The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions . Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Chemical Reactions Analysis
3-(3-(Trifluoromethyl)isoxazol-5-yl)propanoic acid undergoes various chemical reactions, including:
Scientific Research Applications
Biological Activities
Research indicates that 3-(3-(Trifluoromethyl)isoxazol-5-yl)propanoic acid exhibits several biological activities:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes such as phospholipase A2, which is involved in inflammatory pathways. This suggests its utility in developing anti-inflammatory drugs.
- Antimicrobial Properties : Similar compounds have been studied for their antimicrobial effects, indicating that this compound may also possess such properties.
- Anticancer Potential : Isoxazole derivatives are being explored for their anticancer activities. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines .
Applications in Research
The applications of this compound span multiple disciplines:
Medicinal Chemistry
- Drug Development : The compound serves as a lead structure for designing new pharmaceuticals targeting inflammatory diseases and cancer .
- Pharmacological Studies : It is used in studies to understand the mechanisms of action of drugs and their interactions with biological targets.
Biochemical Assays
- The compound can be utilized in assays to study enzyme inhibition and receptor interactions, aiding in the understanding of biological pathways.
Material Science
- As a building block for synthesizing more complex molecules, it finds applications in developing new materials and agrochemicals.
Case Studies
Several case studies illustrate the compound's potential:
- Anti-inflammatory Studies : Research has demonstrated that derivatives of this compound can effectively inhibit phospholipase A2 activity, suggesting a pathway for developing anti-inflammatory therapies .
- Cytotoxicity Assessments : In vitro studies on cancer cell lines have shown that certain derivatives exhibit significant cytotoxicity without substantial toxicity to normal cells, indicating their potential as anticancer agents .
Mechanism of Action
The mechanism of action of 3-(3-(Trifluoromethyl)isoxazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Key Structural Differences:
*Calculated based on formula C₇H₆F₃NO₃.
- Trifluoromethyl vs.
- Heterocycle Core : The benzoimidazole derivative in exhibits extended π-conjugation, leading to higher melting points (279.4°C) compared to isoxazole-based compounds, which typically have lower thermal stability .
Physicochemical and Reactivity Comparisons
- Acidity: The trifluoromethyl group’s electron-withdrawing effect enhances the acidity of the propanoic acid moiety in the target compound compared to non-fluorinated analogs. For example, the benzoimidazole derivative () has a carboxylic acid pKa likely below 4 due to nitro and trifluoromethyl groups, whereas the target compound’s pKa is estimated to be ~2.5–3.5 .
- Synthetic Routes: The target compound may be synthesized via ester hydrolysis, analogous to the method for Methyl 3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propanoate (), which involves sulfuric acid-catalyzed esterification .
Functional and Application Differences
- Agrochemical Potential: The phosphinyl-substituted propanoic acid (HOE-061517, ) is used as a pesticide, whereas the target compound’s trifluoromethyl-isoxazole scaffold aligns more with antifungal or herbicide applications seen in similar fluorinated heterocycles .
- Fluorination Impact: Perfluorinated propanoic acid derivatives () exhibit extreme chemical inertness due to dense fluorine substitution, unlike the target compound’s single -CF₃ group, which balances reactivity and stability .
Biological Activity
3-(3-(Trifluoromethyl)isoxazol-5-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. The trifluoromethyl group enhances lipophilicity and biological activity, making it a promising candidate for various therapeutic applications, particularly in cancer treatment and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO, with a molecular weight of approximately 209.12 g/mol. The presence of the isoxazole ring contributes to its biological activity through interactions with biological targets, such as receptors and enzymes involved in disease pathways.
Biological Activities
1. Anti-Cancer Activity
Research indicates that compounds featuring a trifluoromethyl group, such as this compound, exhibit enhanced anti-cancer activities. For instance, isoxazole derivatives with similar structures have shown promising results against human breast cancer cell lines (MCF-7), with IC values indicating significant cytotoxic effects . The incorporation of the trifluoromethyl moiety has been shown to increase the efficacy of these compounds, suggesting a strong structure-activity relationship (SAR).
2. Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Isoxazole derivatives have demonstrated inhibitory effects on phospholipase A2 and other enzymes critical in inflammatory pathways. This suggests that this compound could be beneficial in treating inflammatory diseases by modulating enzyme activity.
Study on Anti-Cancer Activity
In a comparative study, various isoxazole derivatives were synthesized and evaluated for their anti-cancer properties. One derivative exhibited an IC of 3.09 μM against MCF-7 cells, highlighting the effectiveness of trifluoromethylated compounds in cancer therapy. Further investigations into apoptosis induction and cell cycle analysis revealed that these compounds induce apoptotic cell death mechanisms, reinforcing their potential as therapeutic agents .
Enzyme Interaction Studies
Another study focused on the interaction of isoxazole derivatives with phospholipase A2. The results indicated that these compounds could effectively inhibit enzyme activity, which is crucial for the development of anti-inflammatory drugs. The binding affinity and selectivity were assessed through various biochemical assays, demonstrating the compound's potential as a lead molecule for further drug development.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| 4-(5-isoxazolyl)-1,2,4-oxadiazol-3-yl propanoic acid | Contains an oxadiazole ring | Exhibits different biological activity due to oxadiazole presence |
| 5-(trifluoromethyl)-isoxazole | Simple isoxazole derivative | Lacks propanoic acid functionality but retains lipophilicity |
| 3-(trifluoromethyl)-phenylpropanoic acid | Similar carbon chain but different aromatic substitution | Potentially different interaction profiles due to phenyl substitution |
The distinct combination of the trifluoromethyl group and the isoxazole structure along with the propanoic acid functionality may provide unique pharmacological properties compared to these similar compounds.
Q & A
Q. What are the optimal synthetic routes for 3-(3-(trifluoromethyl)isoxazol-5-yl)propanoic acid, and how can reaction yields be improved?
The synthesis typically involves cycloaddition reactions to form the isoxazole ring, followed by functionalization of the propanoic acid moiety. Key steps include:
- Cycloaddition : Use of nitrile oxides with acetylene derivatives under microwave or thermal conditions to form the trifluoromethyl-isoxazole core .
- Carboxylic acid introduction : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using NaOH or LiOH in aqueous THF/MeOH .
- Yield optimization : Catalytic additives like DMAP or pyridine enhance reaction efficiency. For example, refluxing in toluene with a Dean-Stark trap improves water removal during ester hydrolysis, increasing yields to >75% .
Q. Table 1: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cycloaddition | Nitrile oxide, acetylene, 80°C, 12h | 60-65 |
| Ester hydrolysis | 2M NaOH, THF/MeOH, reflux | 70-75 |
| Purification | Column chromatography (EtOAc/hexane) | 85-90 |
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- ¹H/¹³C NMR : The trifluoromethyl group (-CF₃) appears as a singlet near δ 120-125 ppm in ¹³C NMR. The isoxazole proton resonates as a singlet at δ 6.5-7.0 ppm .
- IR : Stretching vibrations for the carboxylic acid (-COOH) are observed at 2500-3300 cm⁻¹ (broad) and 1700-1720 cm⁻¹ (C=O) .
- MS : ESI-MS typically shows [M-H]⁻ at m/z 250-252 (calculated for C₈H₆F₃NO₃: 251.03).
Note : Purity >95% is confirmed via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
Q. What are the key solubility and stability considerations for this compound in biological assays?
- Solubility : Poor in water (≤1 mg/mL); use DMSO (50-100 mM stock) or PBS with 0.1% Tween-80 for in vitro studies .
- Stability : Stable at -20°C for >6 months. Avoid prolonged exposure to light or basic conditions (>pH 8) to prevent decarboxylation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity and binding modes?
- Docking studies : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase-2). The trifluoromethyl group enhances hydrophobic binding, while the carboxylic acid forms hydrogen bonds with catalytic residues .
- QSAR models : Correlate electronic parameters (HOMO/LUMO energies) with anti-inflammatory activity. The electron-withdrawing -CF₃ group increases electrophilicity, enhancing reactivity with nucleophilic enzyme sites .
Q. Table 2: Predicted Binding Affinities
| Target Protein | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| COX-2 | -9.2 | H-bond: Arg120, Tyr355 |
| PPAR-γ | -7.8 | Hydrophobic: Leu330, -CF₃ |
Q. What strategies resolve contradictions in observed vs. predicted biological activity data?
- Metabolic stability : Test hepatic microsomal stability (e.g., rat liver S9 fractions). Rapid carboxylate metabolism may reduce in vivo efficacy despite strong in vitro activity .
- Off-target profiling : Use kinome-wide screening to identify unintended kinase inhibition. For example, this compound may cross-react with EGFR due to structural similarity to known inhibitors .
Q. How to design derivatives to improve pharmacokinetic properties while retaining activity?
- Prodrug approaches : Replace the carboxylic acid with esters (e.g., pivaloyloxymethyl) to enhance oral bioavailability. Hydrolysis in vivo regenerates the active form .
- Fluorine substitution : Replace -CF₃ with -OCF₃ to modulate lipophilicity (LogP reduction by 0.5-1.0 units) while maintaining metabolic stability .
Q. Table 3: Derivative Optimization Data
| Derivative | LogP | IC₅₀ (COX-2, nM) | Solubility (µg/mL) |
|---|---|---|---|
| Parent | 2.1 | 150 | 5 |
| Ethyl ester | 3.0 | 160 | 120 |
| -OCF₃ analog | 1.6 | 145 | 20 |
Q. What mechanistic studies validate the compound’s role in enzyme inhibition?
- Kinetic assays : Use Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive). For COX-2, this compound shows mixed inhibition with Kᵢ = 85 nM .
- X-ray crystallography : Resolve co-crystal structures with the target enzyme. The isoxazole ring occupies a hydrophobic pocket adjacent to the heme group in COX-2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
